Cas no 5118-16-1 (DMDRL)

DMDRL structure
Nome do Produto:DMDRL
DMDRL Propriedades químicas e físicas
Nomes e Identificadores
-
- DMDRL
- 6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione
- 6,7-dimethyl-8-ribityllumazine
- 6,7-dimethyl-8-(1'-D-ribityl)-lumazine
- RIBOFLAVIN IMPURITY C [EP IMPURITY]
- 6,7-dimethyl-8-(1'-D-ribityl) lumazine
- SXDXRJZUAJBNFL-XKSSXDPKSA-N
- Russupteridine IV
- Ribitol, 1-deoxy-1-(3,4-dihydro-6,7-dimethyl-2,4-dioxo-8(2H)-pteridinyl)-
- 6,7-Dimethylribityllumazine
- 6,7-Dimethylribolumazine
- SCHEMBL21524592
- 6,7-Dimethyl-8-((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)pteridine-2,4(3H,8H)-dione
- Q4641523
- Epitope ID:178096
- 2535-20-8
- PD064070
- UNII-O1DSD0WC7M
- O1DSD0WC7M
- 6,7-Dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-2,3,4,8-tetrahydropteridine-2,4-dione
- SCHEMBL15603809
- AKOS040757841
- 6,7-Dimethyl-8-ribityl lumazine
- CHEBI:17601
- 6,7-Dimethylribityl Lumazine
- 6,7-dimethyl-8-D-ribityllumazine
- 1-deoxy-1-[6,7-dimethyl-2,4-dioxo-3,4-dihydropteridin-8(2H)-yl]-D-ribitol
- DTXSID90199199
- CS-0089408
- 1-deoxy-1-(6,7-dimethyl-2,4-dioxo-3,4-dihydropteridin-8(2h)-yl)-d-ribitol
- 6,7-dimethyl-8-(D-ribityl)lumazine
- 6,7-dimethyl-8-(1-D-ribityl)lumazine
- RL-6,7-diMe
- Lumazine, 6,7-dimethyl-8-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
- C04332
- 1-Deoxy-1-(3,4-dihydro-6,7-dimethyl-2,4-dioxo-8(2H)-pteridinyl)-ribitol
- HY-111661
- 6,7-Dimethylribityl Lumazine (>90%)
- 6,7-Dimethyl-8-(1'-D-ribityl)lumazine
- 6, 7-dimethyl-8-[(2S, 3S, 4R)-2, 3, 4, 5-tetrahydroxypentyl]pteridine-2, 4-dione
- D-RIBITOL, 1-DEOXY-1-(3,4-DIHYDRO-6,7-DIMETHYL-2,4-DIOXO-8(2H)-PTERIDINYL)-
- 5118-16-1
- 6,7-dimethyl-8-ribitvllumazine
- 1-Deoxy-1-(3,4-dihydro-6,7-dimethyl-2,4-dioxo-8(2H)-pteridinyl)-D-ribitol
- Riboflavin impurity C [EP]
- 2,4(1H,3H)-Pteridinedione, 6,7-dimethyl-8-(2,3,4,5-tetrahydroxypentyl)-, (2S-(2R*,3R*,4S*))-
-
- Inchi: InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1
- Chave InChI: SXDXRJZUAJBNFL-XKSSXDPKSA-N
- SMILES: CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C
Propriedades Computadas
- Massa Exacta: 326.123
- Massa monoisotópica: 326.123
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 5
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 5
- Complexidade: 626
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -2.7
- Superfície polar topológica: 155A^2
Propriedades Experimentais
- Densidade: 1.7
- Índice de Refracção: 1.713
- PSA: 161.56000
- LogP: -2.82840
DMDRL Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN3315749-1mg |
6,7-dimethyl-8-Ribityllumazine |
5118-16-1 | ≥90% | 1mg |
RMB 5752.00 | 2025-02-20 |
DMDRL Literatura Relacionada
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
5118-16-1 (DMDRL) Produtos relacionados
- 2535-20-8(6,7-Dimethylribityl Lumazine (>90%))
- 2138216-39-2(4-(2-methylbutan-2-yl)cyclohexane-1-sulfonyl fluoride)
- 2384378-14-5(4,6-dibromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid)
- 53980-88-4(2-Cyclohexene-1-octanoicacid, 5(or 6)-carboxy-4-hexyl-)
- 1354006-89-5(1-((R)-3-Bromo-piperidin-1-yl)-ethanone)
- 2503202-56-8(tert-butyl N-3-(aminomethyl)-1-benzylpiperidin-4-ylcarbamate)
- 1806402-20-9(1-Bromo-3-(3-(difluoromethyl)phenyl)propan-2-one)
- 1806027-54-2(Methyl 5-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-6-acetate)
- 67858-94-0((E,E)-4,8-Dimethyl-10-(tetrahydro-2H-pyran-2-yl)oxy-4,8-decadienal)
- 353761-02-1(5-(2-Fluorophenyl)furan-2-carboxylic acid)
Fornecedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente
